2-Hydrazinylpyridin-3-amine

Descripción general

Descripción

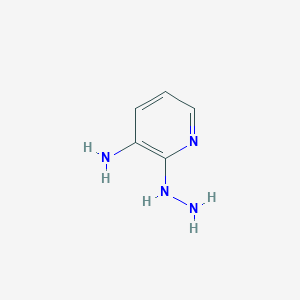

2-Hydrazinylpyridin-3-amine is a heterocyclic compound with the molecular formula C5H8N4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydrazinylpyridin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .

Another method involves the reduction of corresponding diazonium salts. This process can be carried out under various conditions, depending on the specific structure of the initial halogen-substituted pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydrazinylpyridin-3-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Hydrazine hydrate is a common reagent for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-hydrazinylpyridin-3-amine derivatives in anticancer applications. For instance, a study utilized molecular docking to evaluate the binding potential of synthesized compounds against various cancer targets. The results indicated significant binding affinity, suggesting that these compounds may inhibit cancer cell proliferation effectively .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of hydrazinyl derivatives were synthesized and tested against gram-positive and gram-negative bacteria, as well as fungal strains. The findings demonstrated that certain derivatives exhibited potent antimicrobial activity, indicating their potential as new therapeutic agents .

Enzyme Inhibition

this compound plays a role in enzyme inhibition studies, particularly concerning lysyl oxidase-like enzymes. Research has provided insights into the spatial arrangement of active site components influenced by this compound, which is critical for understanding enzyme mechanisms and developing therapeutic strategies .

Environmental Applications

Heavy Metal Removal

The use of this compound in environmental science has been explored through its derivatives designed for enhanced metal removal from aqueous solutions. Specifically, Schiff base functionalized materials derived from this compound have shown significant efficacy in removing Cu(II) ions from contaminated water sources. This application demonstrates the compound's utility in water treatment technologies .

Dual Sensing Probes

Innovative research has led to the development of dual sensing probes incorporating this compound for the detection of heavy metals like Zn(2+) and Cd(2+). These probes utilize near-infrared fluorescence for sensitive detection, showcasing the compound's versatility in environmental monitoring .

Materials Science

Synthesis of Novel Materials

The synthesis processes involving this compound have led to the creation of various novel materials with unique properties. For example, arylidene hydrazinyl derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These materials hold promise for applications in pharmaceuticals and as functional materials in various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Liang et al., 2024 | Heavy Metal Removal | Demonstrated significant Cu(II) removal efficiency using Schiff base functionalized materials derived from 2-hydrazinylpyridine. |

| Yan et al., 2023 | Dual Sensing Probes | Developed a probe for Zn(2+) and Cd(2+) detection via near-infrared fluorescence, showcasing high sensitivity. |

| Meier et al., 2022 | Enzyme Inhibition | Provided insights into lysyl oxidase-like enzyme mechanisms influenced by 2-hydrazinylpyridine derivatives, aiding therapeutic development. |

| Research on Antimicrobial Activity | Antimicrobial Properties | Synthesized hydrazinyl derivatives showed potent activity against various bacterial and fungal strains, indicating potential as new antibiotics. |

Mecanismo De Acción

The mechanism of action of 2-Hydrazinylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but typically include interactions with key biological molecules that influence cellular processes .

Comparación Con Compuestos Similares

2-Hydrazinylpyridin-3-amine can be compared to other similar compounds, such as:

2-Hydrazinopyridine: This compound has a similar structure but lacks the additional amine group at the 3-position.

Pyridine derivatives: Other pyridine derivatives, such as 2-aminopyridine and 3-aminopyridine, share some structural similarities but differ in their functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Hydrazinylpyridin-3-amine is a nitrogen-containing heterocyclic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, supported by various studies and data tables.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . A study demonstrated its effectiveness against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |

Antimycobacterial Activity

In addition to antitumor effects, this compound has shown promising results against Mycobacterium tuberculosis . Studies employing the Luciferase reporter phage assay revealed that certain derivatives of this compound possess significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the low micromolar range.

| Compound | MIC (µM) | Activity Level |

|---|---|---|

| Derivative 1 | 6.40 | Strong |

| Derivative 2 | 7.14 | Moderate |

| Derivative 3 | 8.00 | Moderate |

Cytotoxicity Studies

Cytotoxicity assessments conducted on human cell lines, such as HEK293t, indicate that while some derivatives exhibit potent biological activity, they also maintain a favorable safety profile. Compounds tested showed cell viability percentages indicating low toxicity.

| Compound | Viability (%) | Toxicity Level |

|---|---|---|

| Compound A | 87 | Non-toxic |

| Compound B | 96.71 | Non-toxic |

| Compound C | 75 | Mildly toxic |

The biological activity of this compound is attributed to its ability to interact with specific biomolecules, including proteins and nucleic acids. Binding studies have shown that it can effectively bind to bovine serum albumin (BSA) and calf thymus DNA, suggesting potential roles in drug delivery and therapeutic applications.

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various derivatives of this compound on HeLa cells. The results indicated that these compounds significantly reduced cell viability through apoptosis induction, as evidenced by increased caspase activity.

Case Study 2: Antitubercular Efficacy

Another investigation focused on the antimycobacterial properties of synthesized derivatives against the H37Rv strain of Mycobacterium tuberculosis. The study concluded that specific modifications in the hydrazine moiety enhanced the efficacy against tuberculosis, suggesting a structure-activity relationship.

Propiedades

IUPAC Name |

2-hydrazinylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-2-1-3-8-5(4)9-7/h1-3H,6-7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCAZDWIWURPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493228 | |

| Record name | 2-Hydrazinylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30962-77-7 | |

| Record name | 2-Hydrazinylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.